The synthesis of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid typically involves the condensation of a phenylacetic acid derivative with a pyrrole derivative. A common synthetic route includes:
The molecular structure of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid can be described as follows:
3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid can participate in various chemical reactions:
The outcomes of these reactions depend on the specific reagents used and the reaction conditions applied.
The mechanism of action for 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid remains an area of ongoing research:
The physical and chemical properties of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid include:
These properties play a significant role in determining the compound's behavior in different chemical environments.
3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid has several noteworthy applications:
Nitrogen-containing heterocycles constitute the backbone of >80% of FDA-approved small-molecule pharmaceuticals, with pyrrole derivatives representing a structurally privileged chemotype. The pyrrole ring—a five-membered aromatic heterocycle (C₄H₄NH)—exhibits distinct physicochemical properties: moderate resonance energy (88 kJ/mol), dipole moment (1.58 D), and weak acidity (pKa ~17.5 at N–H) [2] [9]. These characteristics enable targeted interactions with biological macromolecules through hydrogen bonding, π-stacking, and hydrophobic effects. Pyrrole-containing drugs demonstrate diverse therapeutic actions: atorvastatin (cholesterol reduction), sunitinib (anticancer), and remdesivir (antiviral) exemplify their clinical impact [5] [9]. The structural versatility of the pyrrole scaffold facilitates optimization of pharmacokinetic parameters, including solubility and membrane permeability, making it indispensable in medicinal chemistry campaigns.
3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid (C₁₃H₁₃NO₂; MW: 215.25 g/mol) integrates three pharmacophoric elements: (i) a carboxylic acid moiety enabling salt formation and hydrogen bonding, (ii) a phenyl group providing hydrophobic volume, and (iii) a 1H-pyrrol-1-yl group conferring planar aromaticity and moderate polarity [3] [6]. Its molecular architecture features a chiral center at C2, with stereoisomers designated as (2R) (CID 715784) and (2S) (CID 715783) in PubChem [4] [7]. The compound exists as a crystalline solid requiring storage at 2–8°C under anhydrous conditions, with stability influenced by the light-sensitive pyrrole ring [6]. Its structural relatives include positional isomer 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid (CAS 75391-17-2), where the pyrrole attaches to C3 instead of C2 [8].
Pyrrole chemistry originated in 1834 with F.F. Runge’s isolation from coal tar, named after the Greek "pyrrhos" (red) for its colorimetric detection [2]. Seminal synthetic methodologies emerged in the 1880s–1890s: the Hantzsch (1886), Knorr (1886), and Paal-Knorr (1885) reactions enabled rational construction of substituted pyrroles [2] [5]. The 20th century revealed pyrrole’s biological centrality in hemoglobin (heme), chlorophyll, and vitamin B12, spurring drug development [2] [9]. Contemporary research (2015–2024) focuses on target-oriented pyrrole derivatives, with 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid investigated as a potential intermediate for kinase inhibitors and tubulin modulators [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0